molecular formula C7H11N3O2 B14683570 Urea, 1-isopropyl-3-(2-oxazolyl)- CAS No. 35629-46-0

Urea, 1-isopropyl-3-(2-oxazolyl)-

Cat. No.: B14683570
CAS No.: 35629-46-0
M. Wt: 169.18 g/mol
InChI Key: GSRJCDLPHKEVFW-UHFFFAOYSA-N
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Description

Urea, 1-isopropyl-3-(2-oxazolyl)-: is a compound that belongs to the class of urea derivatives It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-isopropyl-3-(2-oxazolyl)- typically involves the reaction of isopropylamine with oxazole-2-carboxylic acid, followed by the formation of the urea derivative through a condensation reaction. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the urea linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Urea, 1-isopropyl-3-(2-oxazolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, urea, 1-isopropyl-3-(2-oxazolyl)- is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for organic synthesis .

Biology and Medicine: The oxazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, urea, 1-isopropyl-3-(2-oxazolyl)- can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of urea, 1-isopropyl-3-(2-oxazolyl)- is largely dependent on its interaction with biological targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The urea moiety may also play a role in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: Urea, 1-isopropyl-3-(2-oxazolyl)- is unique due to the combination of the isopropyl group and the oxazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

35629-46-0

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1-(1,3-oxazol-2-yl)-3-propan-2-ylurea

InChI

InChI=1S/C7H11N3O2/c1-5(2)9-6(11)10-7-8-3-4-12-7/h3-5H,1-2H3,(H2,8,9,10,11)

InChI Key

GSRJCDLPHKEVFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1=NC=CO1

Origin of Product

United States

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